Validated Intermediacy in FDA-Approved Drug Voxelotor: A Differentiation Unmatched by Other Aminomethylpyrazoles
The compound is a documented key intermediate in the published convergent synthesis of Voxelotor, an FDA-approved small molecule (Oxbryta™). No other commercially available aminomethylpyrazole regioisomer has been validated as an intermediate on this same route [1]. The synthetic route involves regioselective N-isopropylation of a pyrazole ring followed by cross-coupling, requiring the specific 1-isopropyl-5-aminomethyl substitution pattern. Alternative analogs such as (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7) or (1-methyl-1H-pyrazol-5-yl)methanamine HCl (CAS 1185169-37-2) possess methylation at the N1 position or additional C3 substituents, rendering them incompatible with the Voxelotor synthetic sequence and thus cannot substitute for the target compound in this therapeutically validated pathway [1].
| Evidence Dimension | Validated use as intermediate in FDA-approved drug synthesis |
|---|---|
| Target Compound Data | Key intermediate (compound 8) in Voxelotor synthesis published in Tetrahedron 2024 |
| Comparator Or Baseline | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: Not reported in any FDA-approved drug synthesis route; (1-Methyl-1H-pyrazol-5-yl)methanamine HCl: Not reported in any FDA-approved drug synthesis route |
| Quantified Difference | Exclusive validated role vs. no documented role in approved drug synthesis |
| Conditions | Multi-step convergent organic synthesis; peer-reviewed publication |
Why This Matters
Procurement of this specific compound is non-negotiable for research groups and CDMOs working on Voxelotor process optimization or generic development, as alternative aminomethylpyrazoles cannot be direct-dropped into the validated synthetic route.
- [1] Manda, J.; Subba Reddy, B. V. Concise approach for the synthesis of Voxelotor for sickle cell disease. Tetrahedron 2024, 150, 133768. View Source
